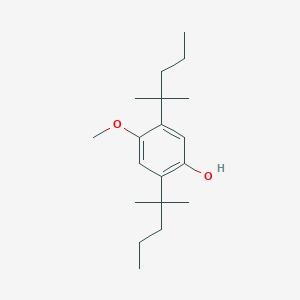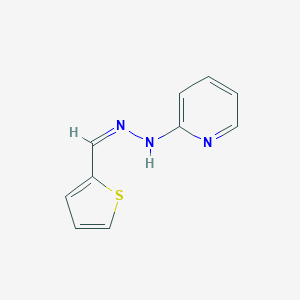
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone, also known as TPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPH is a hydrazone derivative that is synthesized by the reaction of 2-thiophenecarbaldehyde and pyridine-2-carbohydrazide.
Wirkmechanismus
The mechanism of action of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone is not fully understood. However, studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been shown to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation.
Biochemische Und Physiologische Effekte
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. In vivo studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has anti-tumor activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone. One area of interest is the development of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone-based materials for applications in catalysis, sensing, and drug delivery. Another area of interest is the investigation of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone and its potential applications in various fields.
Conclusion:
In conclusion, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone, or 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone, is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been extensively studied for its anti-cancer and anti-inflammatory properties, as well as its potential use as a building block for novel materials. Further studies are needed to fully understand the mechanism of action of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone involves the reaction of 2-thiophenecarbaldehyde and pyridine-2-carbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol, under reflux conditions. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been investigated for its anti-cancer properties. Studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has also been studied for its potential use as an anti-inflammatory agent. In materials science, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In analytical chemistry, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
100853-47-2 |
|---|---|
Produktname |
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone |
Molekularformel |
C10H9N3S |
Molekulargewicht |
203.27 g/mol |
IUPAC-Name |
N-[(Z)-thiophen-2-ylmethylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C10H9N3S/c1-2-6-11-10(5-1)13-12-8-9-4-3-7-14-9/h1-8H,(H,11,13)/b12-8- |
InChI-Schlüssel |
WSSYFBKJUAUOLO-WQLSENKSSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)N/N=C\C2=CC=CS2 |
SMILES |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
Kanonische SMILES |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
Synonyme |
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



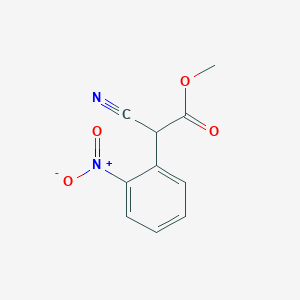
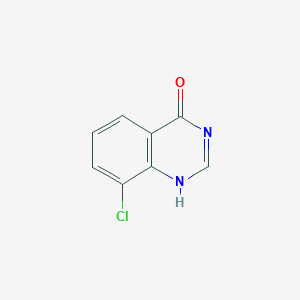
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)
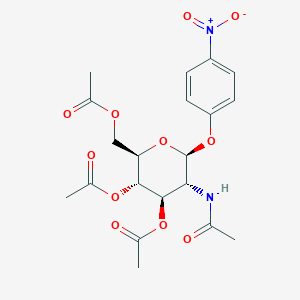
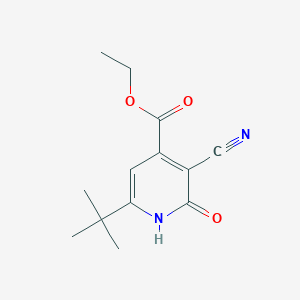
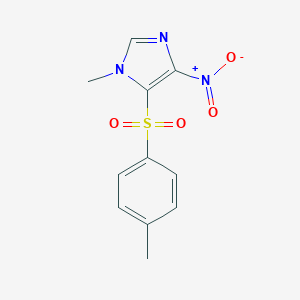
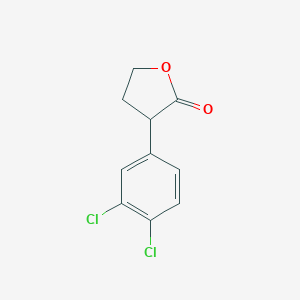
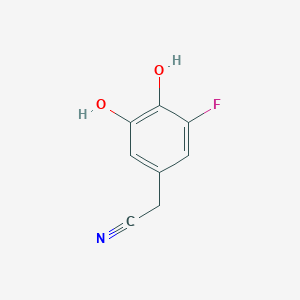
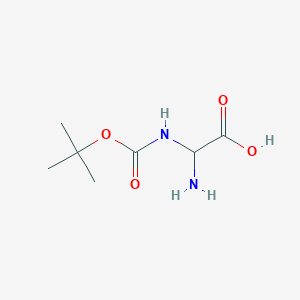
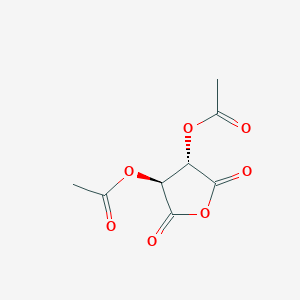
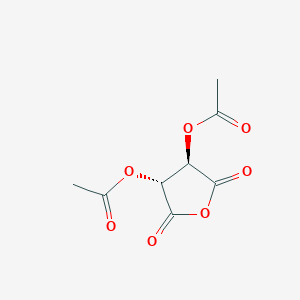
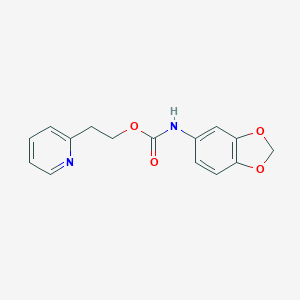
![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)
